Calpain Inhibitor Peptide

Vue d'ensemble

Description

Synthesis of Calpain Inhibitor Peptides

The synthesis of calpain inhibitor peptides has been a subject of interest due to their potential therapeutic applications. A novel cell-penetrating calpain inhibitor, calpeptin, was synthesized by modifying the N-terminal of Leu-norleucinal or Leu-methioninal. The benzyloxycarbonyl (Z) derivatives were found to be less active against papain than phenylbutyryl derivatives and leupeptin. Calpeptin showed high potency in preventing the degradation of actin-binding protein and P235 in intact platelets, indicating its effectiveness as a calpain inhibitor .

Another approach involved the preparation of peptide mimetic aldehyde inhibitors of calpain I, where P(2) and P(3) amino acids were replaced by substituted 3,4-dihydro-1,2-benzothiazine-3-carboxylate 1,1-dioxides. The potency of these inhibitors was found to be dependent on the 2-substituent, with certain configurations showing high inhibitory activity (IC(50) = 5-7 nM) .

Additionally, a series of dipeptidyl α-keto amides were synthesized and evaluated as inhibitors for calpain I, calpain II, and cathepsin B. These inhibitors displayed varying dissociation constants (Ki), with some showing very low Ki values for calpain I and II, indicating their potential as effective calpain inhibitors .

Molecular Structure Analysis

The molecular structure of calpain inhibitors has been elucidated through various studies. For instance, the crystal structure of the calcium-binding domain VI of calpain and its complexes with calpastatin peptide and a small molecule inhibitor was determined. This provided insights into the nature of calpain inhibition by calpastatin and aided the design of small molecule inhibitors .

Chemical Reactions Analysis

Calpain inhibitors interact with the enzyme in a specific manner, often involving competitive inhibition. For example, a synthetic peptide mimicking the central consensus sequence of calpastatin was shown to competitively inhibit hydrolysis of casein by calpain. The binding site for calpastatin was mapped to a highly conserved region of domain III of calpain's catalytic subunit .

Physical and Chemical Properties Analysis

The physical and chemical properties of calpain inhibitors are crucial for their biological activity and pharmacokinetic profile. A survey of compounds reported in the patent and scientific literature highlighted the importance of enhancing cellular uptake, improving pharmacokinetic properties, and site-specific targeting of calpain inhibitors. The review also emphasized the need for calpain isoform selectivity and the reduction of general reactivity of the inhibitors .

Case Studies and Applications

Calpain inhibitors have been studied in various contexts. For instance, calpeptin was shown to be a potent inhibitor of m-calpain, with implications for studies inferring calpain function . Another study found that the calpain inhibitor ALLN increased β-amyloid peptide production by inhibiting the degradation of the substrate of γ-secretase, suggesting a complex role in the processing of the amyloid precursor protein .

A synthetic oligopeptide corresponding to an exon of the human calpastatin gene was found to strongly inhibit calpain I and II, but not other proteases like papain or trypsin, indicating the specificity of calpastatin as a calpain inhibitor .

Lastly, the intrinsically unstructured nature of calpastatin, the inhibitor of calpain, was explored through NMR analysis. It was found that certain conserved regions of calpastatin preferentially sample partially helical backbone conformations, which may be important for efficient enzyme inhibition .

Applications De Recherche Scientifique

Overview of Calpain Inhibitors

Calpain, a cysteine protease, plays a crucial role in various pathologies like neurological disorders, muscular dystrophies, cataract, cancer, and diabetes. Inhibitors of calpain, including peptides, peptidomimetics, and nonpeptide inhibitors, have shown beneficial effects in animal models of these diseases. Advancements in the cellular uptake of peptide calpain inhibitors and their site-specific targeting have been significant areas of research (Donkor, 2011).

Membrane-Permeable Calpain Inhibitors

A novel, membrane-permeable specific calpain inhibitor was developed by fusing calpastatin peptide with poly-arginine peptides. This fusion significantly inhibited calpain activity in living neurons (Wu et al., 2003).

Mimicking Natural Protein-Protein Interaction

Efforts have been made to design specific inhibitors of calpain by mimicking the natural interaction between calpain and calpastatin. This involved stabilizing a two-turn α-helix near the enzyme's active site, resulting in a potent and selective inhibitor (Jo et al., 2012).

Oligopeptide Inhibitors

Research has demonstrated that specific synthetic oligopeptides corresponding to exons of the human calpastatin gene can act as strong inhibitors against calpain, offering a targeted approach to calpain inhibition (Maki et al., 1989).

Folding Transitions in Calpastatin

Investigations into calpastatin, the endogenous inhibitor of calpain, revealed that its peptides undergo significant folding transitions upon binding to calpain. This understanding aids in comprehending the specific and reversible action of calpastatin as an inhibitor (Mucsi et al., 2003).

Phage Display for Inhibitor Identification

A peptide-phage library screening method was developed to identify highly specific calpain interacting peptides, leading to the discovery of novel calpastatin mimetics (Guttmann et al., 2005).

Applications in Platelet Function

Calpain inhibitors have been found to block platelet secretion, aggregation, and spreading, indicating calpain's role in platelet activation following thrombin receptor stimulation (Croce et al., 1999).

Potential Treatment for Stroke and Neurodegenerative Diseases

Calpain inhibitors are being explored as potential treatments for stroke and other neurodegenerative diseases. These inhibitors have shown efficacy in various in vitro and in vivo models, highlighting their therapeutic potential (Wells & Bihovsky, 1998).

Safety And Hazards

Orientations Futures

Given that axon loss is often an early sign of neurodegeneration, its prevention by inhibiting calpain activity may lead to treatments for neurodegenerative diseases . The prevention of calpain-mediated apoptosis in degenerating neurons is crucial . The development of reliable and effective approaches to prevent calpain-mediated apoptosis is a significant challenge .

Propriétés

IUPAC Name |

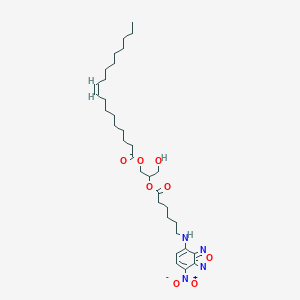

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C140H227N35O44S/c1-17-73(11)109(169-126(206)96(64-79-37-41-81(181)42-38-79)165-133(213)111(76(14)178)171-128(208)98(68-177)167-127(207)97(67-176)166-121(201)91(51-59-220-16)159-129(209)99-32-25-56-173(99)135(215)82(143)65-107(191)192)132(212)160-89(45-49-105(187)188)118(198)156-87(43-47-103(183)184)119(199)161-92(60-69(3)4)113(193)150-66-102(182)152-83(28-19-21-52-141)114(194)153-85(30-23-54-148-139(144)145)115(195)157-90(46-50-106(189)190)122(202)168-108(72(9)10)131(211)172-112(77(15)179)134(214)170-110(74(12)18-2)137(217)175-58-27-34-101(175)136(216)174-57-26-33-100(174)130(210)158-84(29-20-22-53-142)117(197)164-95(63-78-35-39-80(180)40-36-78)125(205)154-86(31-24-55-149-140(146)147)116(196)155-88(44-48-104(185)186)120(200)162-94(62-71(7)8)124(204)163-93(61-70(5)6)123(203)151-75(13)138(218)219/h35-42,69-77,82-101,108-112,176-181H,17-34,43-68,141-143H2,1-16H3,(H,150,193)(H,151,203)(H,152,182)(H,153,194)(H,154,205)(H,155,196)(H,156,198)(H,157,195)(H,158,210)(H,159,209)(H,160,212)(H,161,199)(H,162,200)(H,163,204)(H,164,197)(H,165,213)(H,166,201)(H,167,207)(H,168,202)(H,169,206)(H,170,214)(H,171,208)(H,172,211)(H,183,184)(H,185,186)(H,187,188)(H,189,190)(H,191,192)(H,218,219)(H4,144,145,148)(H4,146,147,149)/t73-,74-,75-,76+,77+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,108-,109-,110-,111-,112-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPSVIJMEZNWGW-ULDLRERSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C5CCCN5C(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C140H227N35O44S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583222 | |

| Record name | PUBCHEM_16157844 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3136.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calpain Inhibitor Peptide | |

CAS RN |

128578-18-7 | |

| Record name | PUBCHEM_16157844 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate](/img/structure/B140989.png)

![2-Azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B140992.png)

![Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B140995.png)

![2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B141005.png)